molecular formula C14H19N3 B11875333 (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine

(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B11875333
M. Wt: 229.32 g/mol
InChI Key: ZZYRCBGSWDCGLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-aminomethyl-1-phenylpyrazole with isobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

[5-(2-methylpropyl)-1-phenylpyrazol-3-yl]methanamine

InChI

InChI=1S/C14H19N3/c1-11(2)8-14-9-12(10-15)16-17(14)13-6-4-3-5-7-13/h3-7,9,11H,8,10,15H2,1-2H3

InChI Key

ZZYRCBGSWDCGLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1C2=CC=CC=C2)CN

Origin of Product

United States

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